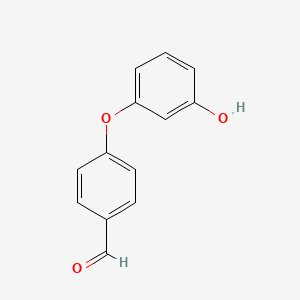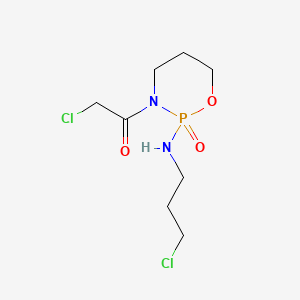
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloropropylamine with a suitable oxazaphosphinan precursor under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound with flame retardant properties.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents, used in similar applications.
Uniqueness
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazaphosphinan ring structure differentiates it from other organophosphorus compounds, providing unique properties for research and industrial use.
Propiedades
Fórmula molecular |
C8H15Cl2N2O3P |
|---|---|
Peso molecular |
289.09 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(3-chloropropylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C8H15Cl2N2O3P/c9-3-1-4-11-16(14)12(8(13)7-10)5-2-6-15-16/h1-7H2,(H,11,14) |
Clave InChI |
PGBZHLAKXXYSHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(P(=O)(OC1)NCCCCl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
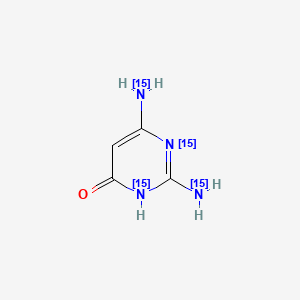
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
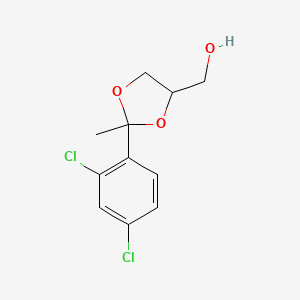
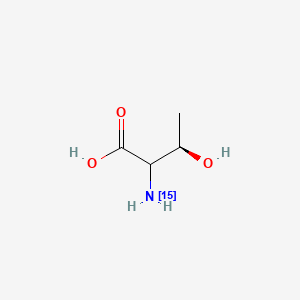
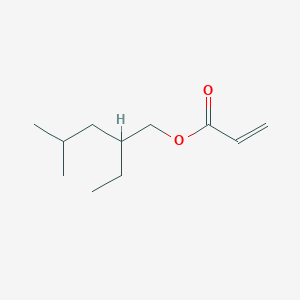
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
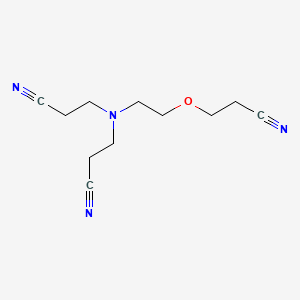
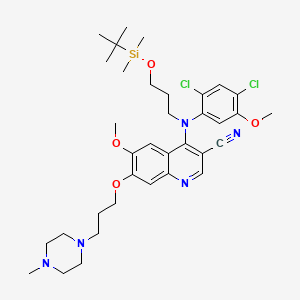

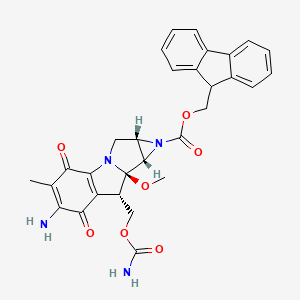
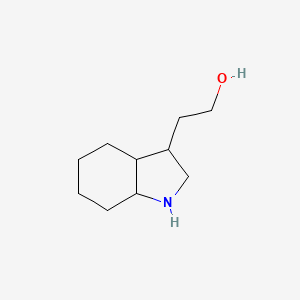
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
